molecular formula C16H15N5O3 B5832897 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine

Cat. No.: B5832897
M. Wt: 325.32 g/mol
InChI Key: XLDPVWWBHHYMQH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-10-9-15(24-14-6-4-13(5-7-14)21(22)23)18-16(17-10)20-12(3)8-11(2)19-20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDPVWWBHHYMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methyl-6-(4-nitrophenoxy)pyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The pyrazole and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like DMF are commonly used.

Major Products

    Reduction of the nitro group: This yields the corresponding amino derivative.

    Substitution reactions: These can lead to various substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazol-4-amine
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine is unique due to the presence of both a pyrazole and a pyrimidine ring, which can confer distinct chemical and biological properties. Its nitro group also provides additional reactivity, making it a versatile compound for various applications.

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